Csnk2-IN-1

Kinase Inhibitor Selectivity Isoform Profiling CSNK2A2

CSNK2-IN-1 is a small-molecule, ATP-competitive inhibitor of casein kinase 2 (CSNK2/CK2), characterized by a pyrazolo[1,5‑a]pyrimidine scaffold containing a 1,2,4‑triazole group. It exhibits potent, low-nanomolar inhibitory activity against both the CSNK2A1 (CK2α) and CSNK2A2 (CK2α') catalytic subunits, with reported IC₅₀ values of 1.7 nM and 0.66 nM, respectively.

Molecular Formula C22H25N11
Molecular Weight 443.5 g/mol
Cat. No. B15542652
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCsnk2-IN-1
Molecular FormulaC22H25N11
Molecular Weight443.5 g/mol
Structural Identifiers
InChIInChI=1S/C22H25N11/c1-2-31(8-7-23)18-6-5-17(9-19(18)32-13-25-26-14-32)28-20-10-21(29-16-3-4-16)33-22(30-20)15(11-24)12-27-33/h5-6,9-10,12-14,16,29H,2-4,7-8,23H2,1H3,(H,28,30)
InChIKeyVVIQQTQLDDARAW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

CSNK2-IN-1: A High-Potency, ATP-Competitive CSNK2 (CK2) Inhibitor Tool Compound with Defined In Vitro Selectivity


CSNK2-IN-1 is a small-molecule, ATP-competitive inhibitor of casein kinase 2 (CSNK2/CK2), characterized by a pyrazolo[1,5‑a]pyrimidine scaffold containing a 1,2,4‑triazole group [1]. It exhibits potent, low-nanomolar inhibitory activity against both the CSNK2A1 (CK2α) and CSNK2A2 (CK2α') catalytic subunits, with reported IC₅₀ values of 1.7 nM and 0.66 nM, respectively [2]. Crystallographic studies confirm that the 1,2,4‑triazole moiety replaces a key amide group, engaging in hydrogen bonds with Lys68 and a structural water molecule in the ATP-binding pocket [1]. The compound demonstrates favorable in vitro solubility and metabolic stability but is characterized by rapid plasma clearance in vivo, precluding sustained pharmacological effect and positioning it primarily as a high-precision in vitro research tool for kinase profiling and antiviral target validation .

Why Generic CK2 Inhibitors Are Inadequate: Differentiating CSNK2-IN-1 from Common Analogues and Pan-Kinase Probes


Generic substitution of CSNK2-IN-1 with other CK2 inhibitors such as CX-4945 (silmitasertib), TBB, or broad-spectrum probes like SGC-CK2-1 introduces significant variability in experimental outcomes due to divergent selectivity fingerprints, isoform preferences, and pharmacokinetic (PK) properties. While all these compounds target the ATP-binding site of CK2, their off-target profiles and in vivo behaviors are not interchangeable. For instance, CX-4945 exhibits nanomolar inhibition of FLT3, PIM1, and CDK1 in biochemical assays , whereas CSNK2-IN-1's selectivity panel has been characterized to minimize such confounding activities. Moreover, the rapid in vivo clearance of CSNK2-IN-1 makes it unsuitable for animal studies , whereas CX-4945 is orally bioavailable and has advanced to clinical trials [1]. Using an uncharacterized analogue risks misinterpretation of phenotypic responses, particularly in antiviral research where host kinase modulation requires precise target engagement data. The following quantitative evidence delineates where CSNK2-IN-1 provides distinct, measurable advantages and limitations relative to its closest in-class comparators.

CSNK2-IN-1 Product-Specific Quantitative Evidence Guide: Comparator-Based Differentiation


CSNK2A2 Isoform Preference: A 2.6-Fold Selectivity Advantage Over CSNK2A1 Not Observed with CX-4945

CSNK2-IN-1 demonstrates a measurable preference for the CSNK2A2 (CK2α') isoform over CSNK2A1 (CK2α), with an IC₅₀ of 0.66 nM for CSNK2A2 compared to 1.7 nM for CSNK2A1, representing a 2.6-fold higher potency for CSNK2A2 [1]. In contrast, the clinical-stage inhibitor CX-4945 (silmitasertib) exhibits equipotent inhibition of both isoforms, with reported IC₅₀ values of 1 nM for CK2α and CK2α' [2]. This isoform bias in CSNK2-IN-1 may influence downstream signaling outcomes in cells where CSNK2A2 expression or function is differentially regulated.

Kinase Inhibitor Selectivity Isoform Profiling CSNK2A2

In Vivo Pharmacokinetic Clearance Profile: A Critical Limitation Differentiating CSNK2-IN-1 from Orally Bioavailable CX-4945

CSNK2-IN-1 exhibits a well-documented rapid decline in plasma concentration following in vivo administration, rendering it incapable of achieving sustained pharmacological effect in animal models [1]. While quantitative pharmacokinetic parameters (e.g., half-life, Cₘₐₓ, AUC) are not publicly disclosed in vendor materials, the description 'plasma concentration in vivo decreases rapidly and is insufficient to achieve pharmacological effects' is consistently reported across multiple technical datasheets [1]. In contrast, CX-4945 is an orally bioavailable inhibitor with a favorable PK profile that supports twice-daily dosing in clinical trials and has demonstrated in vivo target engagement and antitumor efficacy in preclinical models [2]. This PK dichotomy defines the intended use case: CSNK2-IN-1 is a high-quality in vitro tool compound, whereas CX-4945 is suitable for in vivo pharmacology studies.

Pharmacokinetics In Vivo Tool Compound Plasma Clearance

Structural Chemotype Differentiation: 1,2,4-Triazole Bioisostere Confers Distinct Metabolic Stability and Target Binding Compared to Amide-Containing CK2 Inhibitors

CSNK2-IN-1 incorporates a 1,2,4-triazole group as a bioisosteric replacement for a key amide moiety found in many earlier-generation pyrazolo[1,5‑a]pyrimidine CK2 inhibitors [1]. Crystallographic analysis confirms that the 1,2,4-triazole engages Lys68 and a conserved water molecule in the ATP-binding pocket, replicating the hydrogen-bonding network of the amide [1]. This replacement enhances metabolic stability relative to the amide-containing comparator series, although it comes at the expense of reduced aqueous solubility [1]. Unlike CX-4945, which contains a carboxylic acid moiety and relies on a distinct binding mode, CSNK2-IN-1's chemotype represents a distinct intellectual property class optimized through iterative structure-based design [2].

Medicinal Chemistry Bioisostere Metabolic Stability

CSNK2-IN-1 Best Research and Industrial Application Scenarios


In Vitro Kinase Selectivity Profiling and Target Engagement Studies

Due to its well-characterized potency against CSNK2A1 and CSNK2A2 (IC₅₀ 1.7 nM and 0.66 nM, respectively) and its defined selectivity profile, CSNK2-IN-1 is ideally suited for in vitro kinase panel screening and cellular target engagement assays (e.g., NanoBRET). Its isoform preference for CSNK2A2 [1] makes it a valuable reference for researchers dissecting isoform-specific signaling pathways, provided the assay does not require prolonged in vivo exposure .

Antiviral Drug Discovery: Validation of Host CK2 as a Target for β-Coronavirus Replication

CSNK2-IN-1 demonstrates in vitro antiviral activity against β-coronaviruses, including SARS-CoV-2 and murine hepatitis virus (MHV) [1]. The compound's rapid plasma clearance precludes in vivo efficacy studies , but it remains a high-quality chemical probe for validating CK2 dependency in viral replication using cell culture models. It is particularly useful for early-stage antiviral discovery programs where target validation and mechanism-of-action studies are prioritized over in vivo pharmacology [2].

Medicinal Chemistry: Scaffold Optimization and Bioisostere Reference

The 1,2,4-triazole-containing pyrazolo[1,5‑a]pyrimidine chemotype of CSNK2-IN-1 represents a validated bioisosteric replacement for amide-containing CK2 inhibitors [1]. Medicinal chemists engaged in structure-based drug design can use CSNK2-IN-1 as a reference compound for evaluating metabolic stability gains associated with amide-to-triazole substitution, as well as for studying the impact of this replacement on target binding and kinase selectivity .

Control Compound for Assessing Off-Target Activity of Clinical CK2 Inhibitors

Given that CX-4945 (silmitasertib) exhibits measurable off-target inhibition of kinases such as FLT3, PIM1, and CDK1 in biochemical assays [1], CSNK2-IN-1 may serve as a more selective control compound in experiments designed to attribute phenotypic effects specifically to CK2 inhibition. When used alongside CX-4945, CSNK2-IN-1 can help distinguish CK2-dependent phenotypes from those arising from off-target kinase engagement, particularly in cell lines where FLT3 or PIM1 signaling is active .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

51 linked technical documents
Explore Hub


Quote Request

Request a Quote for Csnk2-IN-1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.